7-Hydroxy-indolizine-3-carboxylic acid ethyl ester
Description
7-Hydroxy-indolizine-3-carboxylic acid ethyl ester is a heterocyclic organic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of the hydroxy group at the 7th position and the carboxylic acid ethyl ester group at the 3rd position makes this compound particularly interesting for chemical research and applications.
Properties
IUPAC Name |
ethyl 7-hydroxyindolizine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)10-4-3-8-7-9(13)5-6-12(8)10/h3-7,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRWBLIKKFJECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2N1C=CC(=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-indolizine-3-carboxylic acid ethyl ester typically involves the cyclization of suitable precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The resulting tricyclic indole can then be further modified to introduce the hydroxy and carboxylic acid ethyl ester groups.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-indolizine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid ethyl ester group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indolizine ring, particularly at positions 2 and 5.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 7-oxo-indolizine-3-carboxylic acid ethyl ester, while reduction of the carboxylic acid ethyl ester group can produce 7-hydroxy-indolizine-3-methanol .
Scientific Research Applications
7-Hydroxy-indolizine-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indolizine derivatives and is used in studies of reaction mechanisms and catalysis.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the areas of anti-cancer and anti-inflammatory research.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 7-Hydroxy-indolizine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity to its targets. The indolizine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological functions.
Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
7-Hydroxycoumarin: A compound with a similar hydroxy group but a different core structure.
Uniqueness: 7-Hydroxy-indolizine-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the indolizine ring, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxy and carboxylic acid ethyl ester groups makes it a versatile compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
